![molecular formula C14H17N3O2 B5156198 N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)
N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide
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Overview
Description
N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and other related fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in depth.
Mechanism of Action
The mechanism of action of N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the inflammatory response and oxidative stress. It also induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It also induces apoptosis in cancer cells and inhibits the growth of tumors.
Advantages and Limitations for Lab Experiments
N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide has several advantages for lab experiments, including its high purity and stability. However, it is also important to note that this compound is highly reactive and requires special handling and storage conditions to prevent degradation.
Future Directions
There are several future directions for the study of N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide. These include further optimization of its synthesis methods, the study of its potential applications in other fields such as agriculture and environmental science, and the development of more potent analogs with improved pharmacological properties. Additionally, the study of its mechanism of action and the identification of its molecular targets can provide valuable insights into its potential therapeutic applications.
Synthesis Methods
N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of N-phenylhydrazinecarboxamide with cyclohexanone in the presence of an acid catalyst. Another method involves the reaction of N-phenylhydrazinecarboxamide with 1,3-cyclohexanedione in the presence of a base catalyst. These methods have been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential applications in medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-phenyl-3-(spiro[2.3]hexane-2-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12(11-9-14(11)7-4-8-14)16-17-13(19)15-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILPZRTUSYCTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide |
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